molecular formula C20H24N4O4S B2372783 N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 1105249-90-8

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No.: B2372783
CAS No.: 1105249-90-8
M. Wt: 416.5
InChI Key: IFGVHXYYMAQBBN-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a potent and selective cell-permeable inhibitor of p21-activated kinase 4 (PAK4). This compound is a key research tool for investigating the PAK4 signaling pathway, which plays a critical role in cytoskeletal reorganization, cell motility, and oncogenic transformation. By specifically targeting the ATP-binding site of PAK4, this inhibitor effectively blocks its kinase activity, leading to the disruption of downstream signaling cascades. Its primary research application is in the field of oncology, where it is used to study the mechanisms of tumor cell invasion, metastasis, and survival, particularly in cancers such as pancreatic, breast, and colon cancer where PAK4 is often overexpressed or amplified. Studies utilizing this inhibitor have been instrumental in validating PAK4 as a therapeutic target, providing insights into the regulation of the actin cytoskeleton and focal adhesion dynamics. Research indicates that pharmacological inhibition of PAK4 with this compound can induce cancer cell apoptosis and suppress anchorage-independent growth, making it a valuable probe for dissecting the role of PAK4 in tumorigenesis and for evaluating combination therapies in preclinical models. [The role of PAK4 in cancer is well-documented in scientific literature, such as on PubMed. The specific structure-activity relationship of thieno[3,4-c]pyrazole-based compounds as PAK4 inhibitors has been described in patent literature and research articles, for example, on Google Patents.]

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[3-[(2-phenoxyacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c25-18(21-9-15-7-4-8-27-15)10-24-20(16-12-29-13-17(16)23-24)22-19(26)11-28-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGVHXYYMAQBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrazole class, known for diverse biological activities including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3S2C_{18}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of 406.5 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H22N4O3S2
Molecular Weight406.5 g/mol
CAS Number1105250-02-9

Biological Activities

1. Antioxidant Activity
Research indicates that thienopyrazole compounds exhibit antioxidant properties. A study on similar thieno[2,3-c]pyrazole derivatives demonstrated their ability to protect erythrocytes from oxidative damage caused by toxins such as 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, suggesting their potential as protective agents in oxidative stress scenarios .

Table: Erythrocyte Alterations in Different Treatments

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16
Other CompoundsVaried

2. Anticancer Activity
Thienopyrazoles have been identified as promising candidates in cancer therapy due to their ability to inhibit specific kinases involved in tumor growth. For instance, thienopyrazole derivatives have shown inhibitory effects on aurora kinases, which are critical for cell division and proliferation .

3. Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of thienopyrazoles, particularly their role in inhibiting phosphodiesterase (PDE) enzymes associated with inflammatory responses. This inhibition can lead to reduced inflammation in various disease models .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thieno[3,4-c]pyrazole derivatives for their biological activities. The results indicated that modifications to the core structure significantly influenced their efficacy against various pathogens and cancer cell lines .

Comparison with Similar Compounds

Key Compound: N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

This analog replaces the phenoxy group with a thiophen-2-yl substituent (Table 1).

  • Electronic Effects: The electron-rich thiophene may alter π-π stacking interactions in biological targets.

Table 1: Structural Comparison of Target Compound and Thiophene Analog

Feature Target Compound Thiophene Analog
Core Structure Thieno[3,4-c]pyrazol Thieno[3,4-c]pyrazol
Acetamide Substituent 2-Phenoxy 2-(Thiophen-2-yl)
Key Functional Groups Phenoxy (O), Tetrahydrofuran (O) Thiophene (S), Tetrahydrofuran (O)
Potential Solubility Moderate (polar O groups) Lower (lipophilic S)

Heterocyclic Core Variations

Thiazolo[4,5-b]pyridine Derivatives

Compounds with thiazolo[4,5-b]pyridine cores (e.g., hydrazides and sulfanyl derivatives) differ in:

  • Electronic Properties: Thiazolo rings contain sulfur and nitrogen, creating distinct electron distributions compared to thienopyrazol systems.
  • Biological Targets : Thiazolo derivatives are often associated with antimicrobial or enzyme-inhibitory activities, suggesting the target compound’s core may confer alternative selectivity.

Table 2: Core Heterocycle Comparison

Core Structure Key Atoms Potential Applications
Thieno[3,4-c]pyrazol S, N Kinase inhibition, Agrochemical
Thiazolo[4,5-b]pyridine S, N Antimicrobial, Enzyme inhibition

Preparation Methods

Cyclocondensation Strategy

The thieno[3,4-c]pyrazole ring is constructed via cyclocondensation of 3,4-diaminothiophene-2-carboxylate derivatives with β-keto esters. Key steps include:

  • Formation of the Pyrazole Ring :
    Reaction of ethyl 3,4-diaminothiophene-2-carboxylate with ethyl acetoacetate in acetic acid at 80°C yields the intermediate 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol.
    $$
    \text{3,4-Diaminothiophene} + \text{β-keto ester} \xrightarrow{\text{AcOH, 80°C}} \text{Thieno[3,4-c]pyrazol-3-ol}
    $$
    Yield: 72–78%.

  • Oxidation to Introduce the 2-Oxo Group :
    TEMPO-mediated oxidation using trichloroisocyanuric acid (TCCA) in dichloromethane converts the secondary alcohol to a ketone, critical for subsequent functionalization.
    $$
    \text{Thieno[3,4-c]pyrazol-3-ol} \xrightarrow[\text{TCCA, TEMPO}]{\text{DCM, 0–25°C}} \text{2-Oxo-thieno[3,4-c]pyrazole}
    $$
    Reaction time: 4–6 hours; Yield: 85%.

Functionalization with Phenoxyacetamide

Acylation of the Pyrazole Amine

The phenoxyacetamide group is introduced via nucleophilic acyl substitution:

  • Activation of Phenoxyacetic Acid :
    Phenoxyacetic acid is treated with thionyl chloride to generate phenoxyacetyl chloride.
    $$
    \text{Phenoxyacetic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Phenoxyacetyl chloride}
    $$

  • Coupling to the Pyrazole Amine :
    The 2-oxo-thieno[3,4-c]pyrazole intermediate reacts with phenoxyacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
    $$
    \text{2-Oxo-thieno[3,4-c]pyrazole} + \text{Phenoxyacetyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{THF, 0°C}} \text{N-(2-Oxo-ethyl)-2-phenoxyacetamide}
    $$
    Yield: 68–75%.

Synthesis of the Tetrahydrofuran-Derived Side Chain

Preparation of (Tetrahydrofuran-2-yl)Methylamine

The tetrahydrofuran (THF) moiety is synthesized via acid-catalyzed cyclization of 1,4-butanediol derivatives:

  • Cyclization with p-Toluenesulfonic Acid (PTSA) :
    1,4-Butanediol is heated with PTSA at 160–180°C to form tetrahydrofuran-2-carbaldehyde.
    $$
    \text{1,4-Butanediol} \xrightarrow[\text{PTSA}]{160–180°C} \text{Tetrahydrofuran-2-carbaldehyde}
    $$
    Yield: 82%.

  • Reductive Amination :
    The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield (tetrahydrofuran-2-yl)methylamine.
    $$
    \text{Tetrahydrofuran-2-carbaldehyde} + \text{NH}4\text{OAc} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{(Tetrahydrofuran-2-yl)methylamine}
    $$
    Yield: 90%.

Final Coupling and Global Deprotection

Amide Bond Formation

The (tetrahydrofuran-2-yl)methylamine is coupled to the 2-oxoethyl intermediate via a carbodiimide-mediated reaction:

  • Activation with EDC/HOBt :
    The 2-oxoethyl intermediate and (tetrahydrofuran-2-yl)methylamine are reacted in dichloromethane using EDC and HOBt.
    $$
    \text{N-(2-Oxo-ethyl)-2-phenoxyacetamide} + \text{(THF-2-yl)methylamine} \xrightarrow[\text{HOBt}]{\text{EDC, DCM}} \text{Target Compound}
    $$
    Yield: 65–70%.

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during pyrazole formation are mitigated by using electron-withdrawing groups (e.g., esters) to direct cyclization.

Oxidation Side Reactions

TEMPO/TCCA oxidation minimizes over-oxidation compared to Cr(VI)-based methods, preserving the ketone functionality.

Purification Strategies

Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity for intermediates.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

The synthesis involves sequential reactions such as cyclization, functional group coupling, and purification. Critical steps include:

  • Cyclization : Use acidic/basic conditions for pyrazole ring formation (e.g., H₂SO₄ or KOH) .
  • Amide coupling : Employ carbodiimide reagents (e.g., DCC) to link the thienopyrazole core to the phenoxyacetamide group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water . Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) and carbon connectivity .
  • IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory/skin irritation .
  • First aid: Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .
  • Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during thieno[3,4-c]pyrazole synthesis?

  • Kinetic analysis : Vary temperature/pH to identify optimal conditions for cyclization .
  • Byproduct identification : Use LC-MS to detect side products (e.g., incomplete coupling) .
  • Thermodynamic profiling : DSC/TGA assesses thermal stability of intermediates to avoid decomposition .

Q. What computational methods predict this compound’s biological activity?

  • Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina; focus on the tetrahydrofuran moiety’s role in hydrogen bonding .
  • QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with antimicrobial IC₅₀ values from analogs (Table 1) .

Table 1 : Structural analogs and biological activities

CompoundKey Structural FeaturesActivity (IC₅₀, μM)
Analog A ()Chlorophenyl substituent12.3 (Anticancer)
Analog B ()Fluorinated pyrrolopyrimidine8.7 (Anti-inflammatory)

Q. How does substituting the tetrahydrofuran moiety impact pharmacokinetics?

  • In vitro assays : Compare solubility (shake-flask method) and metabolic stability (microsomal incubation) of analogs with cyclohexane or piperidine replacements .
  • ADMET profiling : Use Caco-2 cells for permeability and CYP450 inhibition assays to evaluate bioavailability .

Q. How to address inconsistent biological activity data across assay conditions?

  • Standardized protocols : Fix variables like serum concentration (e.g., 10% FBS) and incubation time (48 hours) .
  • Statistical validation : Apply ANOVA to triplicate data; exclude outliers via Grubbs’ test .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values .

Methodological Notes

  • Synthesis Optimization : Replace bromoacetyl precursors with chloroacetyl derivatives to reduce side reactions .
  • Data Contradictions : Cross-validate crystallographic data () with DFT-calculated bond angles to resolve structural ambiguities .
  • Advanced Characterization : X-ray crystallography resolves 3D conformation, critical for understanding target binding .

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